2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine
Description
The compound 2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine is a structurally complex guanidine derivative featuring:
- A guanidine core with a cyclopropyl substituent.
- A furan ring linked to a phenyl group.
- A cyclopropylcarbamimidoyl amino group on the para-position of the phenyl ring.
However, specific biological data for this compound remain uncharacterized in the provided evidence.
Properties
CAS No. |
648415-39-8 |
|---|---|
Molecular Formula |
C24H26N6O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine |
InChI |
InChI=1S/C24H26N6O/c25-23(29-19-9-10-19)27-17-5-1-15(2-6-17)21-13-14-22(31-21)16-3-7-18(8-4-16)28-24(26)30-20-11-12-20/h1-8,13-14,19-20H,9-12H2,(H3,25,27,29)(H3,26,28,30) |
InChI Key |
PLQHZEOONUBSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N=C(N)NC2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)NC(=NC5CC5)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
This method involves constructing the molecule in a series of reactions, where each step adds a specific functional group or modifies an existing one.
Step 1: Synthesis of the Furan Derivative
The furan ring can be synthesized via cyclization reactions involving appropriate precursors such as 2-bromoacetophenone and malonic acid derivatives under acidic conditions.
Step 2: Formation of the Guanidine Moiety
Guanidine can be synthesized from the reaction between cyanamide and an amine in the presence of a suitable catalyst. This step may involve protecting groups to ensure selectivity during subsequent reactions.
One-Pot Synthesis
In some cases, a one-pot synthesis approach may be utilized, combining multiple reactions into a single reaction vessel to streamline the process and reduce purification steps.
-
A one-pot reaction involving cyclopropylamine, furan derivatives, and isocyanates can yield the desired guanidine derivative directly. This method often requires optimization of temperature and solvent to maximize yield.
Reaction Conditions and Optimization
Temperature Control
The temperature during synthesis plays a critical role in determining reaction rates and product formation. For example:
Lower temperatures may favor selectivity towards desired products.
Higher temperatures can increase reaction rates but may also lead to unwanted side reactions.
Catalysts and Solvents
The choice of catalyst (e.g., Lewis acids or bases) and solvent (e.g., DMF, DMSO) can significantly impact yields:
| Catalyst Type | Effect on Yield | Common Solvents |
|---|---|---|
| Lewis Acids | Increases yield | DMF |
| Bases | Enhances selectivity | DMSO |
Characterization of the Product
Once synthesized, the final product must be characterized to confirm its structure and purity:
Analytical Techniques
Common techniques include:
Nuclear Magnetic Resonance (NMR): Provides information about the molecular structure.
Mass Spectrometry (MS): Confirms molecular weight and composition.
High-Performance Liquid Chromatography (HPLC): Assesses purity levels.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[4-[5-[4-[(N’-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Guanidine Moieties
N-amino-N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines [12–18] ()
- Core Structure : Guanidine with sulfonylbenzene substituents.
- Cyclopropyl groups in the target compound may improve metabolic stability compared to alkylthio and chloro substituents in [12–18] .
- Synthesis : Both classes use multi-step protocols, but the target compound likely requires more complex coupling steps due to its furan and cyclopropylcarbamimidoyl groups.
Ranitidine-Related Compounds ()
Ranitidine derivatives (e.g., nitroacetamide, diamine hemifumarate) share furan rings but differ in functionalization:
- Furan Substituents: Ranitidine derivatives feature dimethylamino and sulphanyl groups, whereas the target compound uses cyclopropylcarbamimidoyl amino groups.
- Biological Implications: Ranitidine’s H2 antagonism relies on its dimethylamino-furan system; the target’s cyclopropyl groups may alter receptor selectivity or pharmacokinetics .
Pyrimidine-Based Analogues ()
The pyrimidine-carboxylic acid derivative 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid highlights:
- Heterocyclic Diversity : Pyrimidine vs. guanidine cores.
- Substituent Effects : Chlorobenzyl and trifluoromethyl groups in the pyrimidine compound contrast with the target’s cyclopropyl and furan systems, suggesting divergent solubility and target affinities .
Data Table: Comparative Analysis
| Feature | Target Compound | N-amino-N'-sulfonylguanidines [12–18] | Ranitidine Derivatives | Pyrimidine Carboxylic Acid |
|---|---|---|---|---|
| Core Structure | Guanidine + furan-phenyl | Guanidine + sulfonylbenzene | Furan + aminoalkyl chains | Pyrimidine + carboxylic acid |
| Key Substituents | Cyclopropyl, phenyl-furan | Alkylthio, chloro, methyl | Dimethylamino, sulphanyl | Chlorobenzyl, trifluoromethyl |
| Synthetic Complexity | High (multi-step coupling) | Moderate (3-step synthesis) | High (pharmaceutical-grade) | Moderate (crystallization focus) |
| Therapeutic Hypotheses | Enzyme/receptor modulation | Enzyme inhibition | H2 antagonism (acid secretion) | Kinase inhibition? |
Research Findings and Implications
- Electronic Effects : The furan ring in the target compound may enhance electron-rich interactions compared to sulfonyl or pyrimidine systems .
- Metabolic Stability: Cyclopropyl groups could reduce oxidative metabolism relative to ranitidine’s dimethylamino groups .
- Solubility : The absence of ionizable groups (e.g., carboxylic acid in pyrimidine derivatives) may limit the target’s aqueous solubility .
Biological Activity
The compound 2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine (CAS No. 1151802-22-0) is a guanidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be broken down as follows:
- Core Structure : Guanidine moiety
- Substituents :
- Cyclopropyl groups
- Furan and phenyl rings
- Carbamimidoyl functional group
This unique arrangement of functional groups may contribute to its biological activity.
Antitumor Activity
Research indicates that guanidine derivatives, including the target compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.
Case Study: Antitumor Efficacy
A study on similar guanidine derivatives demonstrated IC50 values in the low micromolar range against different cancer cell lines, indicating potent cytotoxic effects. The presence of electron-donating groups was found to enhance activity, suggesting structure-activity relationships (SAR) that could be explored further for optimization.
Antibacterial Activity
Guanidine compounds have also been evaluated for their antibacterial properties. The target compound's structural features suggest potential effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Guanidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 20 | |
| Compound B | E. coli | 40 | |
| 2-cyclopropyl-1-[...] | Multi-drug resistant strains | TBD |
The biological activity of guanidine derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many guanidines act as inhibitors of key enzymes involved in cellular processes.
- Receptor Modulation : Some compounds may modulate receptor activity, impacting signaling pathways associated with inflammation and cancer progression.
Anti-inflammatory Activity
Guanidine compounds have been reported to possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.
Research Findings
A review highlighted that certain guanidine derivatives can inhibit inflammatory cytokine release and modulate immune responses, making them candidates for further investigation in inflammatory disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
